molecular formula C7H6N4O B11919926 3-(Pyrazin-2-yl)isoxazol-5-amine

3-(Pyrazin-2-yl)isoxazol-5-amine

Cat. No.: B11919926
M. Wt: 162.15 g/mol
InChI Key: WAPHWBJGBGGLNO-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in the rings contributes to its reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)isoxazol-5-amine is unique due to the combination of the pyrazine and isoxazole rings, which imparts distinct chemical and biological properties. The presence of the amine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2

InChI Key

WAPHWBJGBGGLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=C2)N

Origin of Product

United States

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